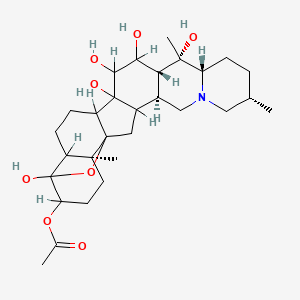
Cevane-3beta,4beta,14,15alpha,16beta,20-hexol, 4,9-epoxy-, 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zygacine is typically extracted from the foliage of wild Toxicoscordion paniculatum plants . The extraction process involves drying and pulverizing the leaves, followed by extraction with methanol . The methanol extract is then concentrated, and the residue is purified using flash chromatography on silica gel, eluting with gradients of chloroform, methanol, and ammonium hydroxide . The final purification step involves crystallization from hexane and acetone .
Industrial Production Methods
Industrial production of zygacine is not well-documented, likely due to its high toxicity and limited commercial applications. Most of the zygacine used in research is obtained through extraction from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Zygacine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound for various research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize zygacine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of zygacine, which are often used in further research to study their biological activities .
Scientific Research Applications
. Some of the key research applications include:
Neurotoxicity Studies: Zygacine is used to study the mechanisms of neurotoxicity and to develop potential antidotes.
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role in treating certain types of cancer and other diseases.
Ecological Studies: Zygacine is also studied for its effects on pollinators and other wildlife, particularly its role in deterring generalist herbivores.
Mechanism of Action
Zygacine exerts its effects primarily through its action on sodium channels in nerve cells . By binding to these channels, zygacine disrupts normal nerve function, leading to symptoms such as paralysis and, in severe cases, death . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of nerve impulses .
Comparison with Similar Compounds
Similar Compounds
Veratridine: Another steroidal alkaloid with similar neurotoxic effects.
Zygadenine: A closely related compound found in the same plant family.
Uniqueness
Zygacine is unique due to its specific binding affinity for sodium channels and its potent neurotoxic effects . Unlike some other alkaloids, zygacine has a well-documented mechanism of action, making it a valuable compound for neurotoxicity research .
Properties
CAS No. |
2777-79-9 |
|---|---|
Molecular Formula |
C29H45NO8 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
[(2S,6S,9S,10S,11R,19S)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] acetate |
InChI |
InChI=1S/C29H45NO8/c1-14-5-8-20-26(4,34)22-16(13-30(20)12-14)17-11-27-19(28(17,35)24(33)23(22)32)7-6-18-25(27,3)10-9-21(37-15(2)31)29(18,36)38-27/h14,16-24,32-36H,5-13H2,1-4H3/t14-,16-,17?,18?,19?,20-,21?,22+,23?,24?,25-,26+,27?,28?,29?/m0/s1 |
InChI Key |
IGDRXLIXNAWBBF-UFWHGLMDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7[C@@]5(CCC(C7(O6)O)OC(=O)C)C)(C)O |
Canonical SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)CCC7C5(CCC(C7(O6)O)OC(=O)C)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















